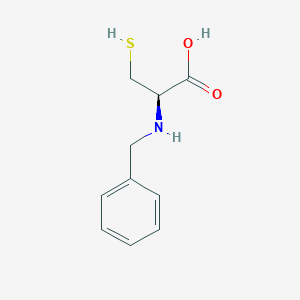
(2R)-2-(benzylamino)-3-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Benzylamino)-3-mercaptopropionic acid is an organic compound that features both an amino group and a thiol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzylamino and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzylamino)-3-mercaptopropionic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-mercaptopropionic acid.
Benzylation: The amino group of ®-2-amino-3-mercaptopropionic acid is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide. This step introduces the benzylamino group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure ®-2-(Benzylamino)-3-mercaptopropionic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Benzylamino)-3-mercaptopropionic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzylamino)-3-mercaptopropionic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the benzylamino group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified benzylamino derivatives.
Substitution: Various substituted benzylamino derivatives.
Scientific Research Applications
®-2-(Benzylamino)-3-mercaptopropionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Benzylamino)-3-mercaptopropionic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-mercaptopropionic acid: Lacks the benzyl group but has similar thiol and amino functionalities.
®-2-(Methylamino)-3-mercaptopropionic acid: Contains a methyl group instead of a benzyl group.
®-2-(Phenylamino)-3-mercaptopropionic acid: Contains a phenyl group instead of a benzyl group.
Uniqueness
®-2-(Benzylamino)-3-mercaptopropionic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable molecule for various applications.
Properties
CAS No. |
65776-14-9 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2R)-2-(benzylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9(7-14)11-6-8-4-2-1-3-5-8/h1-5,9,11,14H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
UAYNVVPNQUUEEZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CS)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















